1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester
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Overview
Description
1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is characterized by the presence of an aminophenyl sulfonyl group attached to an L-proline methyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with L-proline methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester involves its interaction with specific molecular targets. The aminophenyl sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The proline moiety may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl sulfone:
Vinyl sulfone dyes: Compounds with similar sulfonyl groups used in dyeing processes.
Uniqueness
1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester is unique due to the combination of the aminophenyl sulfonyl group and the L-proline methyl ester moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
methyl 1-(4-aminophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)11-3-2-8-14(11)19(16,17)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8,13H2,1H3 |
InChI Key |
PRYMTDSVLJFVBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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